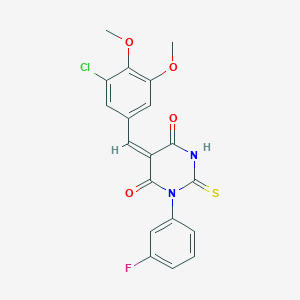![molecular formula C26H30N2O4S B286288 N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B286288.png)
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTA is a thiazolidinone derivative, which has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is not fully understood. However, it has been suggested that N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide may act by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to inhibit the growth of various cancer cells, including breast cancer and colon cancer cells, possibly by inducing apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit various biochemical and physiological effects. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to inhibit the growth of various cancer cells, possibly by inducing apoptosis. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several advantages for lab experiments. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is relatively easy to synthesize and purify, making it a useful building block for the synthesis of various compounds. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide exhibits various biological activities, making it a useful tool for studying various biological processes. However, N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide also has some limitations. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is relatively unstable and can decompose under certain conditions, making it difficult to handle in some experiments.
Direcciones Futuras
There are several future directions for N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide research. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could be further studied for its potential applications in drug discovery, particularly for the development of new anti-inflammatory and anticancer drugs. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide could also be used as a building block for the synthesis of novel materials with potential applications in various fields, including electronics and energy storage. Finally, further studies could be conducted to better understand the mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide and its potential applications in various biological processes.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can be synthesized using various methods, including the reaction between 3,4-dimethylaniline and 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-thiazolidinedione in the presence of acetic acid. Another method involves the reaction between 3,4-dimethylaniline and 5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2-thioxo-4-thiazolidinone in the presence of acetic acid. Both methods result in the formation of N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide, which can be purified using various techniques, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-(3,4-dimethylphenyl)-2-[5-(4-ethoxy-5-isopropyl-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has also been used as a building block for the synthesis of various compounds, including thiazolidinone derivatives, which have potential applications in drug discovery.
Propiedades
Fórmula molecular |
C26H30N2O4S |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2-[(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C26H30N2O4S/c1-7-32-22-11-18(6)19(12-21(22)15(2)3)13-23-25(30)28(26(31)33-23)14-24(29)27-20-9-8-16(4)17(5)10-20/h8-13,15H,7,14H2,1-6H3,(H,27,29)/b23-13+ |
Clave InChI |
ZKQMSVSQBYXZCR-YDZHTSKRSA-N |
SMILES isomérico |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B286208.png)
![N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
![N-(3-chlorophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286214.png)
![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methylphenyl)acetamide](/img/structure/B286218.png)

![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)


![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione](/img/structure/B286226.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)